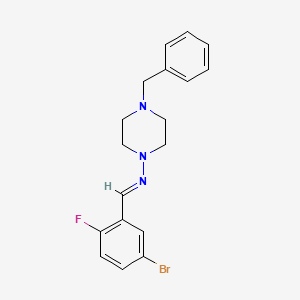

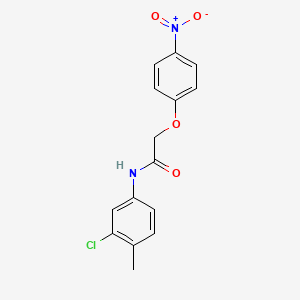

1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine compounds involves complex chemical processes such as reductive amination, amide hydrolysis, and N-alkylation. For instance, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo [1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde is achieved through these methods (Yang Fang-wei, 2013). Similar synthetic strategies could be applied to synthesize 1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine, emphasizing the importance of structural confirmation techniques like NMR and mass spectrometry in verifying the chemical structure of synthesized compounds.

Molecular Structure Analysis

Structural analysis reveals the conformation and geometry of piperazine derivatives. For instance, the crystal structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine shows the piperazine ring in a slightly distorted chair conformation, with specific torsion angles indicating the spatial arrangement of functional groups around the piperazine nucleus (C. Kavitha et al., 2013). These analyses are critical in understanding the molecular foundation that dictates the compound's physical and chemical properties.

Chemical Reactions and Properties

The reactivity of 1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine can be inferred from studies on similar compounds, where reactions such as alkylation, acidulation, and reduction of the nitro group play a significant role in modifying the compound's structure and function (Z. Quan, 2006). These chemical transformations are essential for the synthesis of pharmaceutical intermediates and the development of new compounds with desired biological activities.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies often employ techniques like X-ray diffraction to elucidate the crystal packing and hydrogen bonding interactions, which influence the compound's stability and reactivity (Deogratias Ntirampebura et al., 2008).

Chemical Properties Analysis

The chemical behavior of piperazine derivatives, including their reactivity towards various reagents, stability under different conditions, and potential to undergo specific reactions, is foundational for their utilization in chemical synthesis and pharmaceutical development. The synthesis and characterization of complexes with piperazine moieties, for instance, highlight the ligand properties of piperazine derivatives and their application in forming metal complexes with potential catalytic, pharmaceutical, or material applications (H. Keypour et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : The synthesis of compounds related to 1-(2-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis. These methods aim to produce pharmaceutical intermediates with specific structural features confirmed by IR and 1H-NMR techniques (Quan, 2006).

Structural Analysis : Detailed crystallographic studies have been conducted on derivatives to understand their molecular conformation and structural integrity. These analyses reveal the importance of specific functional groups and substituents in achieving desired biological activities and highlight the structural diversity achievable through synthetic chemistry (Cunico et al., 2009).

Biomedical Applications

Antibacterial and Antitumor Activities : Some derivatives exhibit significant antibacterial properties and, in certain cases, cytotoxic properties against specific cancer cell lines, indicating their potential in developing new therapeutic agents. These activities are often a function of the compound's structure, with specific modifications enhancing efficacy (Keypour et al., 2017).

Antimalarial Potential : Derivatives have been identified with antimalarial activity, providing insight into the design of new antimalarial drugs. The structural attributes critical for antimalarial efficacy have been explored, offering a pathway for the development of novel therapeutics (Cunico et al., 2009).

Chemical Properties and Reactions

Chemical Reactivity : Studies on the chemical reactivity of these compounds, including oxidation reactions and the formation of macrocyclic structures, contribute to a broader understanding of their chemical properties. These insights are crucial for designing compounds with specific functions and stability (Tanaka et al., 1977).

Macrocyclic Compounds Synthesis : The synthesis of macrocyclic compounds containing piperazine units demonstrates the versatility of these derivatives in forming complex structures with potential applications in materials science, catalysis, and drug delivery (McMurry et al., 1992).

Propiedades

IUPAC Name |

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(14-5-3-7-18-12-14)20-10-8-19(9-11-20)13-15-4-1-2-6-16(15)21(23)24/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJJHABLRHIJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Nitrobenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

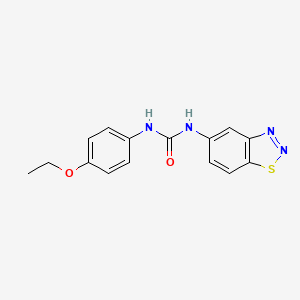

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)